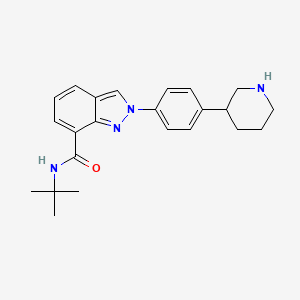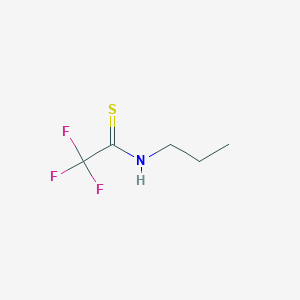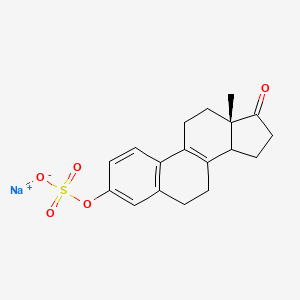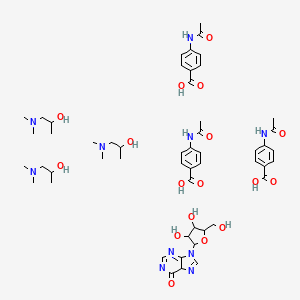
Niraparib Intermediate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niraparib Intermediate is a crucial compound in the synthesis of Niraparib, a poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. This compound plays a vital role in the multi-step synthesis process of Niraparib, ensuring the final product’s efficacy and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Niraparib Intermediate involves several synthetic routes and reaction conditions. One common method involves the chiral separation of 3-(4-aminophenyl)piperidine-1-carboxylate to obtain the corresponding S-enantiomer . This intermediate is then subjected to further reactions to form the desired compound. Another method involves the reaction of this compound 2 with tert-butyl group -3- (4-amino) phenylpiperidine -1- t-butyl formate in the presence of half acetic acid as a catalyst and sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product. The use of advanced techniques and equipment in industrial settings ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Niraparib Intermediate undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxammonium hydrochloride: Used in oxidation reactions.
Sodium bicarbonate: Used as a base in substitution reactions.
Copper acetate: Used as a catalyst in various reactions.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives and analogs of Niraparib, which are further processed to obtain the final active pharmaceutical ingredient.
Wissenschaftliche Forschungsanwendungen
Niraparib Intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of Niraparib and other related compounds.
Biology: Studied for its role in DNA repair mechanisms and its potential as a therapeutic agent.
Industry: Employed in the large-scale production of Niraparib for pharmaceutical use.
Wirkmechanismus
Niraparib Intermediate exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2 . These enzymes play a crucial role in the repair of DNA single-strand breaks. By inhibiting these enzymes, this compound induces cytotoxicity in cancer cells, leading to cell death . The molecular targets and pathways involved include the base excision repair pathway and the homologous recombination repair pathway .
Vergleich Mit ähnlichen Verbindungen
Niraparib Intermediate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer treatment.
Rucaparib: A poly (ADP-ribose) polymerase inhibitor with a similar mechanism of action.
Talazoparib: Known for its high potency and selectivity towards poly (ADP-ribose) polymerase enzymes.
This compound stands out due to its specific synthetic routes and its role in the efficient production of Niraparib, making it a valuable compound in the pharmaceutical industry.
Eigenschaften
Molekularformel |
C23H28N4O |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N-tert-butyl-2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide |
InChI |
InChI=1S/C23H28N4O/c1-23(2,3)25-22(28)20-8-4-6-18-15-27(26-21(18)20)19-11-9-16(10-12-19)17-7-5-13-24-14-17/h4,6,8-12,15,17,24H,5,7,13-14H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
ZWVFDEIRRAWULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
